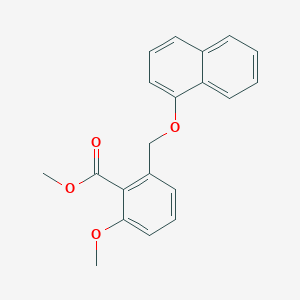

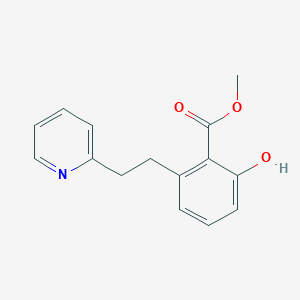

![molecular formula C20H18O6 B6339523 2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester CAS No. 365543-21-1](/img/structure/B6339523.png)

2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl group . This group is found in various organic compounds and is known for its potential biological activities .

Molecular Structure Analysis

The molecular structure of a compound with a benzo[d][1,3]dioxol-5-yl group would likely involve a complex arrangement of carbon, hydrogen, and oxygen atoms . The exact structure would depend on the specific arrangement and bonding of these atoms.Chemical Reactions Analysis

Again, while specific reactions involving “2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester” are not available, compounds with a benzo[d][1,3]dioxol-5-yl group can undergo various chemical reactions. For example, they can participate in Pd-catalyzed C-N cross-coupling reactions .Aplicaciones Científicas De Investigación

Photoresist Materials

- Novel ester acetal polymers, including compounds like 1,3-Bis(2-(vinyloxy)ethoxy)benzene, have been used in the formation of two-component positive photoresists. These materials show high thermal stability and can be quickly acidolyzed at the presence of strong acid, becoming easily soluble in dilute aqueous base. This property is crucial for their application in lithography, where clear patterns with high resolution are needed (Wang, Chu, & Cheng, 2007).

Synthesis and Isomeric Conversions

- In the context of synthesizing ethyl ester derivatives of quinolinecarboxylic acids, compounds involving vinyl and acetoxy groups have been utilized. These derivatives have been analyzed for their tautomeric and conformational transformations, which are critical for understanding their chemical behavior and potential applications (Kononov et al., 1988).

Copolymerization and Material Science

- Research on the copolymerization behavior of specific compounds, such as 5,6-benzo-2-methylene-1,3-dioxepane with methacrylic acid, has been conducted. This process, which involves the formation of new vinyl monomers, contributes to the development of novel polymer materials with specific characteristics, such as different structures depending on the monomer feed ratio (Ren, Speyerer, & Agarwal, 2007).

Acid-Labile Polymers

- The preparation of acid-labile and biocompatible polymers with pendent cyclic ortho esters, through reactions involving cyclic ketene acetal and hydroxyl groups, is an area of research. This approach is significant in the development of materials that exhibit pH-dependent hydrolysis profiles, which can be essential in biomedical applications (Cheng et al., 2012).

Propiedades

IUPAC Name |

ethyl 2-acetyloxy-6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-23-20(22)19-15(5-4-6-17(19)26-13(2)21)9-7-14-8-10-16-18(11-14)25-12-24-16/h4-11H,3,12H2,1-2H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNKZAPTPXVZOF-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC(=O)C)C=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C=CC=C1OC(=O)C)/C=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B6339443.png)

![3-Bromo-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-2-hydroxy-benzoic acid ethyl ester](/img/structure/B6339465.png)

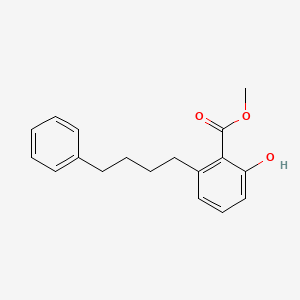

![2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine](/img/structure/B6339473.png)

![2-Methyl-6-{2-[5-(toluene-4-sulfonyl)-thiophen-2-yl]-vinyl}-benzoic acid methyl ester](/img/structure/B6339478.png)

![3-[2-[4-[2-methoxy-5-[2-(3-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine](/img/structure/B6339514.png)

![2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339517.png)

![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339534.png)

![2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339545.png)